molecular formula C21H24N2OS B2472751 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide CAS No. 1396843-23-4

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide

Cat. No. B2472751
CAS RN: 1396843-23-4
M. Wt: 352.5
InChI Key: FEVPSXDMPQDTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide, also known as BMA-155, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anticancer properties, making it an attractive candidate for further research.

Mechanism of Action

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide is thought to exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, this compound can alter gene expression patterns in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting HDAC activity, this compound can also induce DNA damage and inhibit the activity of several signaling pathways that are important for cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for further research. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet known.

Future Directions

There are several future directions for research on N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide. One area of research is to further elucidate the mechanism of action of this compound, including its effects on gene expression and signaling pathways in cancer cells. Another area of research is to test the efficacy of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide involves several steps, including the reaction of 2-bromoacetamide with sodium thiolate to form 2-thioacetamide, followed by the reaction of the resulting compound with 4-(benzyl(methyl)amino)but-2-yn-1-ol to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of cancer.

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-23(16-19-10-4-2-5-11-19)15-9-8-14-22-21(24)18-25-17-20-12-6-3-7-13-20/h2-7,10-13H,14-18H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVPSXDMPQDTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CSCC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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